molecular formula C15H14FNO4 B11833396 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

Cat. No.: B11833396
M. Wt: 291.27 g/mol
InChI Key: PVYGGKWWSJFWBB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorophenyl group, a methylethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Addition of the Methylethoxy Group: The methylethoxy group can be added through an etherification reaction using an appropriate alcohol and an acid catalyst.

    Oxidation to Form the Carboxylic Acid: The final step involves the oxidation of the intermediate compound to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.

    Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
  • 1-(4-Bromophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid
  • 1-(4-Methylphenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

Uniqueness

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties

Properties

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-oxo-6-propan-2-yloxypyridine-3-carboxylic acid

InChI

InChI=1S/C15H14FNO4/c1-9(2)21-13-8-7-12(15(19)20)14(18)17(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,19,20)

InChI Key

PVYGGKWWSJFWBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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